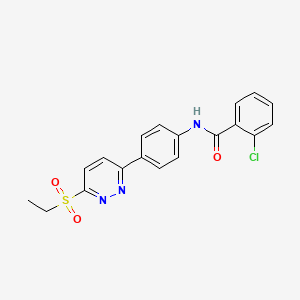
(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, commonly known as DMPP, is a piperidine derivative that has been extensively studied for its biochemical and physiological effects. DMPP is a chiral molecule with three stereocenters, making it an interesting target for asymmetric synthesis.
Mechanism of Action
DMPP acts as a competitive antagonist of the nAChR by binding to the receptor's agonist-binding site. This results in the inhibition of the receptor's function and the prevention of the binding of its natural agonists such as acetylcholine. The inhibition of the nAChR by DMPP has been shown to affect several physiological processes such as synaptic transmission, muscle contraction, and pain perception.
Biochemical and Physiological Effects:
DMPP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMPP inhibits the function of the nAChR with high potency and selectivity. In vivo studies in mice have shown that DMPP can induce catalepsy, a state of immobility and rigidity, which is used as a model for Parkinson's disease. DMPP has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
DMPP has several advantages as a research tool. It is a chiral molecule with high enantiomeric purity, making it an ideal ligand for the study of chiral recognition in biological systems. DMPP is also a potent and selective inhibitor of the nAChR, making it a useful tool for the study of the receptor's function. However, DMPP has some limitations as a research tool. Its potency and selectivity for the nAChR may limit its use in the study of other receptors. DMPP's effects on other physiological processes such as learning and memory are still poorly understood.
Future Directions
For the study of DMPP include the study of its effects on other receptors and physiological processes, the development of new DMPP derivatives, and the study of DMPP's effects on chiral recognition in biological systems.
Synthesis Methods
DMPP can be synthesized using different methods, but the most common one is the asymmetric synthesis method. The synthesis of DMPP involves the coupling of 2,6-dimethylpiperidine-3-carboxylic acid with (S)-(+)-phenylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a chiral catalyst such as (R,R)-tartaric acid. The reaction yields DMPP with high enantiomeric purity.
Scientific Research Applications
DMPP has been used in scientific research to study the effects of chiral molecules on biological systems. DMPP is a potent inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR), which is involved in several physiological processes such as learning, memory, and addiction. DMPP has also been used as a ligand for the study of chiral recognition in biological systems.
properties
IUPAC Name |
(2S,3S,6R)-2,6-dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-9-14(15(18)19)12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINUXIHQTYHMQY-DYEKYZERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)





![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)


![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2470021.png)


![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)